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molecular formula C10H12OS B8768611 2-(Isopropylthio)benzaldehyde CAS No. 53606-32-9

2-(Isopropylthio)benzaldehyde

Cat. No. B8768611
M. Wt: 180.27 g/mol
InChI Key: UGPQFYISFDNTAZ-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

114A (10.4 g, 78% yield) was prepared from 2-fluorobezaldehyde (10 g, 81 mmol) and thioethane (5.5 g, 89 mmol) using a procedure similar to that used in the preparation of 11A. 1H NMR (400 MHz, Methanol-d4) δ ppm 1.23-1.42 (m, 3H) 2.98 (q, J=7.34 Hz, 2H) 7.17-7.37 (m, 1H) 7.38-7.64 (m, 2H) 7.81 (dd, J=7.70, 1.59 Hz, 1H) 10.30 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
thioethane
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78%

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C=O.[CH:10]([S:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH:16]=[O:17])(C)[CH3:11]>>[CH2:10]([S:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH:16]=[O:17])[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
thioethane
Quantity
5.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)SC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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